molecular formula C13H9F3O3 B14909092 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid

Katalognummer: B14909092
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: KZMJXEOPDLCGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve bulk custom synthesis and procurement .

Analyse Chemischer Reaktionen

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

    Cyclopropyl derivatives: These compounds contain the cyclopropyl group and may have similar chemical reactivity.

    Trifluoromethyl derivatives: These compounds contain the trifluoromethyl group and may have similar chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C13H9F3O3

Molekulargewicht

270.20 g/mol

IUPAC-Name

6-cyclopropyl-4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)9-3-7(6-1-2-6)4-10-8(9)5-11(19-10)12(17)18/h3-6H,1-2H2,(H,17,18)

InChI-Schlüssel

KZMJXEOPDLCGPD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=C3C=C(OC3=C2)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.